molecular formula C23H21N3O5S B5857216 4-[(E)-(2-{[benzyl(phenylsulfonyl)amino]acetyl}hydrazinylidene)methyl]benzoic acid (non-preferred name)

4-[(E)-(2-{[benzyl(phenylsulfonyl)amino]acetyl}hydrazinylidene)methyl]benzoic acid (non-preferred name)

Cat. No.: B5857216
M. Wt: 451.5 g/mol
InChI Key: VADWFBAUHIIZDI-BUVRLJJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-(2-{[benzyl(phenylsulfonyl)amino]acetyl}hydrazinylidene)methyl]benzoic acid is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety linked to a hydrazinylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-(2-{[benzyl(phenylsulfonyl)amino]acetyl}hydrazinylidene)methyl]benzoic acid typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to maximize yield and minimize impurities. Techniques such as recrystallization and chromatography are employed to purify the final product .

Mechanism of Action

The mechanism of action of 4-[(E)-(2-{[benzyl(phenylsulfonyl)amino]acetyl}hydrazinylidene)methyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Uniqueness: 4-[(E)-(2-{[benzyl(phenylsulfonyl)amino]acetyl}hydrazinylidene)methyl]benzoic acid is unique due to its combination of a benzoic acid moiety with a hydrazinylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-[(E)-[[2-[benzenesulfonyl(benzyl)amino]acetyl]hydrazinylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S/c27-22(25-24-15-18-11-13-20(14-12-18)23(28)29)17-26(16-19-7-3-1-4-8-19)32(30,31)21-9-5-2-6-10-21/h1-15H,16-17H2,(H,25,27)(H,28,29)/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADWFBAUHIIZDI-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)NN=CC2=CC=C(C=C2)C(=O)O)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN(CC(=O)N/N=C/C2=CC=C(C=C2)C(=O)O)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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